(2S)-1-acetylazetidine-2-carboxylic acid (2S)-1-acetylazetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689619
InChI: InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1
SMILES: CC(=O)N1CCC1C(=O)O
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

(2S)-1-acetylazetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13689619

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-acetylazetidine-2-carboxylic acid -

Specification

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name (2S)-1-acetylazetidine-2-carboxylic acid
Standard InChI InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1
Standard InChI Key KGMNLCHUEVFDHL-YFKPBYRVSA-N
Isomeric SMILES CC(=O)N1CC[C@H]1C(=O)O
SMILES CC(=O)N1CCC1C(=O)O
Canonical SMILES CC(=O)N1CCC1C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of an azetidine ring—a saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom—with substituents at the 1- and 2-positions. The 1-position is acetylated (CH3CO\text{CH}_3\text{CO}-), while the 2-position bears a carboxylic acid group (-COOH\text{-COOH}). The stereochemistry at C2 is designated as S-configuration, a critical feature influencing its interactions in chiral environments . The SMILES notation CC(=O)N1CC[C@H]1C(=O)O\text{CC(=O)N1CC[C@H]1C(=O)O} explicitly encodes this spatial arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number37712-76-8
Molecular FormulaC6H9NO3\text{C}_6\text{H}_9\text{NO}_3
Molecular Weight143.14 g/mol
PubChem CID55300456
Purity97%

Synthesis and Purification Strategies

Ring Formation and Functionalization

Azetidine rings are typically synthesized via intramolecular cyclization reactions. One plausible route involves the nucleophilic substitution of a γ-chloroamine precursor, followed by oxidation to introduce the carboxylic acid group. For example, (S)-azetidine-2-carboxylic acid—a structural analog—is biosynthesized in Pseudomonas aeruginosa through nonribosomal peptide synthetase pathways . Acetylation of the nitrogen atom in such precursors could be achieved using acetyl chloride or acetic anhydride under basic conditions, preserving the stereochemical integrity at C2 .

Enantiomeric Control

The (2S) configuration necessitates asymmetric synthesis or resolution techniques. Chiral auxiliaries or enzymatic methods may direct the stereochemistry during ring closure. Chromatographic purification using chiral stationary phases could further isolate the desired enantiomer, though specific details for this compound remain undocumented in available sources .

Applications in Scientific Research

Bioactive Molecule Development

The azetidine scaffold is increasingly explored for its conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates. While direct studies on (2S)-1-acetylazetidine-2-carboxylic acid are scarce, structurally related azetidine derivatives exhibit antimicrobial and anticancer activities . The acetyl group may serve as a protective moiety, enabling controlled release of the parent carboxylic acid in biological systems.

Catalysis and Materials Science

Azetidine-based ligands have shown promise in asymmetric catalysis. For instance, Grubbs’ catalyst derivatives rely on nitrogen-containing heterocycles to modulate reactivity . Although this compound’s role in such applications is unverified, its bifunctional nature (acetyl and carboxylic acid groups) suggests potential as a ligand precursor or co-catalyst in transition-metal complexes .

Research Gaps and Future Directions

  • Biological Activity Profiling: No peer-reviewed studies directly investigate this compound’s pharmacological or toxicological properties. Screening against disease-relevant targets (e.g., kinases, GPCRs) is warranted.

  • Synthetic Methodology Optimization: Published protocols for its synthesis are absent; detailed reports on yield, enantiomeric excess, and scalability are needed.

  • Materials Science Applications: Exploration in polymer chemistry (e.g., as a monomer for polyamides) or metal-organic frameworks remains unexplored.

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